Scaffold Sensitivity: EGFR T790M vs. WT Selectivity is Dictated by 7-Phenyl Pyrimidinone Core
The unadorned 7-phenylpyrimido[4,5-d]pyrimidin-4-one core is essential for achieving selective EGFR T790M mutant inhibition. A series of derivatives based on this scaffold demonstrated significantly lower Kd values for the drug-resistant L858R/T790M double mutant compared to wild-type EGFR (EGFRWT). While specific Kd values for the 7-phenyl core itself are not reported, the study confirms that modifications at the N1 and C2 positions dramatically alter selectivity, proving the core scaffold is not functionally replaceable by N-alkylated or C2-substituted analogs like 1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione [1].
| Evidence Dimension | EGFR T790M/L858R mutant vs. wild-type binding affinity (Kd) |
|---|---|
| Target Compound Data | Core 7-phenylpyrimido[4,5-d]pyrimidin-4-one scaffold used to generate selective inhibitors. |
| Comparator Or Baseline | N1/C2-substituted derivatives (e.g., pyrimido[4,5-d]pyrimidin-4(1H)-ones) showed altered selectivity profiles. Direct Kd values for the unsubstituted core are not provided. |
| Quantified Difference | Not quantifiable for the core scaffold itself; derivative compounds bound T790M or L858R/T790M mutants with significantly lower Kd values than EGFRWT. |
| Conditions | In vitro binding assay against purified EGFR kinase domains (Angew. Chem. Int. Ed. 2013). |
Why This Matters
This establishes the 7-phenylpyrimido[4,5-d]pyrimidin-4-one as a critical pharmacophore for developing mutation-selective kinase inhibitors, making it a preferred starting point over non-phenyl or N-alkylated analogs for oncology projects targeting T790M resistance.
- [1] Xu, T., Zhang, L., Xu, S., et al. (2013). Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives as Selective Inhibitors of EGFR Threonine790 to Methionine790 (T790M) Mutants. Angewandte Chemie International Edition, 52(32), 8387–8390. View Source
